molecular formula C12H26O B1610633 1-Dodecanol-1-13C CAS No. 88170-32-5

1-Dodecanol-1-13C

Cat. No. B1610633
CAS RN: 88170-32-5
M. Wt: 187.33 g/mol
InChI Key: LQZZUXJYWNFBMV-HNHCFKFXSA-N
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Description

1-Dodecanol-1-13C is a chemical compound that is used in various scientific research applications. It is a stable isotope-labeled compound, which means it contains a heavy isotope of carbon, 13C, in one of its carbon atoms. This makes it a useful tool for studying the mechanisms of various biochemical and physiological processes.

Scientific Research Applications

NMR Studies in Organic and Biological Chemistry

1-Dodecanol-1-13C serves as a pivotal compound in nuclear magnetic resonance (NMR) studies to elucidate structural and dynamic aspects of organic and biological molecules. For example, in the analysis of cage compounds, NMR provided complete assignments for specific organic structures, illustrating the compound's utility in understanding chemical shifts and coupling constants related to molecular configurations (Dekker et al., 1978). Similarly, studies on the DNA dodecamer in an aqueous dilute liquid crystalline phase used isotopic labeling, including 13C, to measure dipolar interactions, highlighting the importance of 1-Dodecanol-1-13C in investigating DNA's solution structure (Tjandra et al., 2000).

Metabolic Pathway Analysis

In metabolic research, 1-Dodecanol-1-13C is instrumental in tracing metabolic pathways. The hepatic metabolism of medium-chain dicarboxylic acids, for instance, was explored through in vivo and in vitro 13C and 1H NMR spectroscopy, revealing insights into the beta-oxidation pathway of these compounds in the liver (Cerdán et al., 1988).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, 1-Dodecanol-1-13C aids in the structural characterization of materials. For example, conducting polypyrrole was studied using 13C NMR spectroscopy to understand the impact of oxidation on its structure, showcasing the application of 13C-labeled compounds in analyzing conductive polymers (Forsyth et al., 1994).

Thermal Energy Storage

Moreover, the development of novel form-stable composite phase change materials (PCMs) for thermal heat storage in buildings has leveraged 1-Dodecanol-1-13C. Dodecanol, when incorporated into cement, demonstrated the potential for efficient thermal energy storage, underscoring the compound's role in sustainable energy solutions (Memon et al., 2013).

properties

IUPAC Name

(113C)dodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZZUXJYWNFBMV-HNHCFKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480824
Record name 1-Dodecanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88170-32-5
Record name 1-Dodecanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecanol-1-13C
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Synthesis routes and methods I

Procedure details

Details of the (A), (B) and (C) components in Table 1, Table 1-2, Table 2, and Table-3 are as follows: (A) Component A-1: Pentaerythritol stearate (average ester replacement degree 45% by equivalent), A-2: Long chain fatty acid polyamide polyamine (MW=3,000 to 4,000); obtained by dropwise adding epichlorohydrin (1/3 mole ratio) to a compound obtained by reaction of polyethylene imine (MW=1,000) and Lunac S-40 (1/7 mole ratio) manufactured by Kao Corporation, A-3: Distearylamine, A-4: Ethylene glycol monobehenate, A-5: Pentaerythritol monooleate (average ester replacement degree 45% by equivalent), A-6: Stearyl alcohol PO adduct (PO=10 mole), A-7: Oleic acid, A-8: Beef tallow, A-9: Cured castor oil, A-10: Lauryl alcohol EO Adduct (EO=15 mole), A-11: Stearyl alcohol EO/PO adduct (EO 24/PO 18 random adduct), A-12: KB-115 (manufactured by Kao Corporation) (main component: fatty acid polyhydric alcohol ester), A-13: Rosin (Hartall R-WW, manufactured by Harima Chemicals, Inc.), A-14: Alkyl ketene dimer obtained by de-hydrochloric acid reaction, in the presence of ternary amine catalyst, of fatty acid chloride obtained by the reaction of phosphoric acid trichloride with Lunac S-40 (manufactured by Kao Corporation), A-15: Alkenyl succinic acid anhydride obtained by addition reaction of Dialen 168 manufactured by Mitsubishi Chemical Industries Ltd. and maleic anhydride at 3/2 mole ratio, and A-16: Methylpolysiloxane (KF96A-1000, manufactured by Shin-Etsu Silicone Co., Ltd.).
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castor oil
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Synthesis routes and methods II

Procedure details

Using the procedure described in Preparation 7 but utilizing 184.4 g. (1.38 equivs.) of the polymethylene polyphenyl polyisocyanate, 7.97 g. (0.052 mole) of phosphoryl chloride and 9.67 g. (0.052 mole) of lauryl alcohol, there was obtained a solution of predominantly lauryl dichlorophosphate in polymethylene polyphenyl polyisocyanate which was used, without further treatment, in the preparation of a particle board as described in Example 1.
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